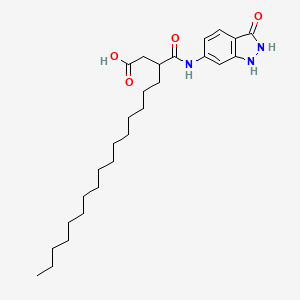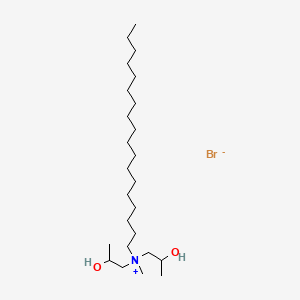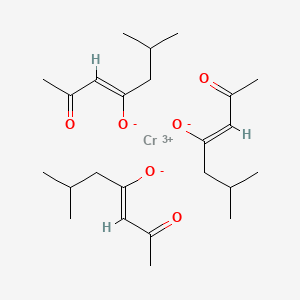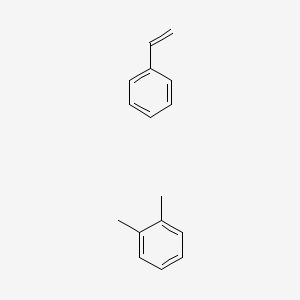
Distyrylxylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Distyrylxylene is an organic compound belonging to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with two styryl groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Distyrylxylene can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, benzene is reacted with styryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, this compound is produced through catalytic processes that involve the use of transition metal catalysts. These catalysts facilitate the formation of the styryl groups on the benzene ring. The industrial production also involves optimizing reaction conditions to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Distyrylxylene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The reaction is typically carried out in an acidic medium.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can be performed on this compound using reagents like nitric acid (HNO3) or halogens (e.g., chlorine, bromine) under controlled conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of distyrylbenzoic acid.
Reduction: Reduction reactions can produce distyrylbenzene derivatives.
Substitution: Substitution reactions can result in the formation of halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Distyrylxylene has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: this compound derivatives are explored for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to develop this compound-based compounds for therapeutic applications, including drug delivery systems and diagnostic agents.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism by which distyrylxylene exerts its effects depends on its specific application. For example, in antimicrobial activity, this compound derivatives may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific derivative used.
Comparación Con Compuestos Similares
Xylene: A mixture of three isomeric dimethylbenzenes.
Styrene: An aromatic monomer used in the production of polystyrene.
Propiedades
Número CAS |
68411-40-5 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
styrene;1,2-xylene |
InChI |
InChI=1S/C8H10.C8H8/c1-7-5-3-4-6-8(7)2;1-2-8-6-4-3-5-7-8/h3-6H,1-2H3;2-7H,1H2 |
Clave InChI |
JOPUGMCRSOXVGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C.C=CC1=CC=CC=C1 |
Números CAS relacionados |
68298-88-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


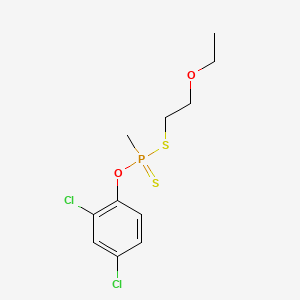
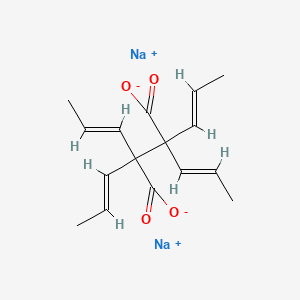
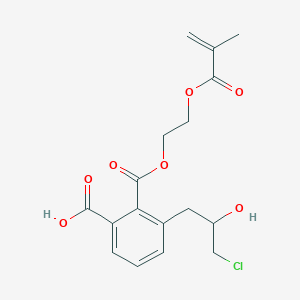
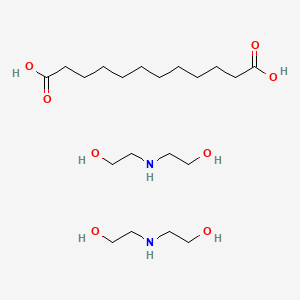
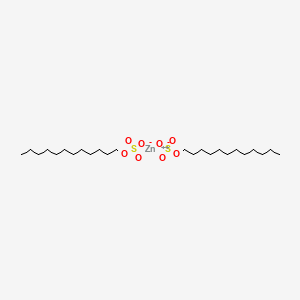
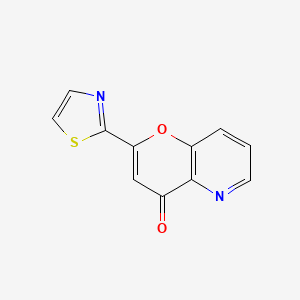
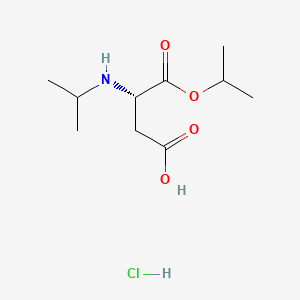
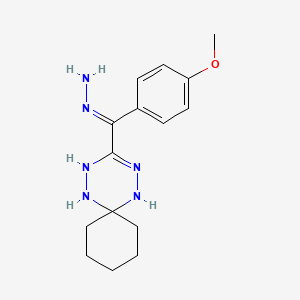
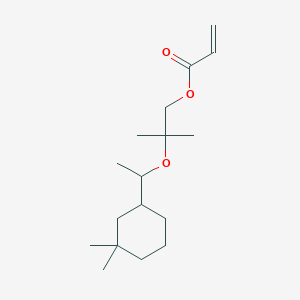
![[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide](/img/structure/B15179465.png)
